molecular formula C13H10F3NO B7838264 4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine

4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine

Cat. No.: B7838264
M. Wt: 253.22 g/mol
InChI Key: SOXGTPNKEAPZJV-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine is a useful research compound. Its molecular formula is C13H10F3NO and its molecular weight is 253.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Catalytic Amination : Palladium complexes supported by ligands related to biphenyl derivatives are efficient catalysts for the catalytic amination of various aryl halides and triflates. These catalysts are useful for a wide range of substrate combinations and are known for their effectiveness due to a combination of steric and electronic properties (Wolfe et al., 2000).

  • Organotellurium Compound Synthesis : Research has been conducted on the preparation of organotellurium compounds based on biphenyl derivatives, highlighting the significance of these compounds in chemical synthesis and analysis (Mokhtar & Al-Saadawy, 2022).

  • Organic Light-Emitting Diodes (OLEDs) : Biphenyl derivatives have been employed in the development of efficient materials for OLEDs, contributing to advancements in display and lighting technologies (Ge et al., 2008).

  • Polymorphism in Molecular Structures : Studies on polymorphism in simple tripodal podands bearing biphenyl derivatives have provided insights into the conformational variations and crystal structures of these compounds (Dey & Das, 2010).

  • Hyperbranched Polyimides for Gas Separation : Tris(4-aminophenyl)amine, a related compound, has been used in the synthesis of hyperbranched polyimides, which are significant for applications in gas separation due to their solubility and thermal properties (Fang et al., 2000).

  • Dye-Sensitized Solar Cells : Tris(4-alkoxyphenyl)amine mediators, similar in structure to biphenyl derivatives, have been explored in tandem redox electrolytes for solar cells, resulting in high photovoltages and improved efficiency (Hao et al., 2018).

  • Liquid Crystal Materials : Compounds based on biphenyl derivatives have been synthesized and investigated for applications in infrared regions, demonstrating unique mesomorphic and spectral properties (Harmata & Herman, 2021).

Properties

IUPAC Name

5-phenyl-2-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-6-10(8-11(12)17)9-4-2-1-3-5-9/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXGTPNKEAPZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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